molecular formula C20H36O3 B1261383 14,15-Epoxyeicosa-5(z)-enoic acid

14,15-Epoxyeicosa-5(z)-enoic acid

Cat. No. B1261383
M. Wt: 324.5 g/mol
InChI Key: KZTLOTWHEAHQAZ-CLFYSBASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14,15-epoxyeicosa-5(z)-enoic acid is a long-chain fatty acid.

Scientific Research Applications

1. Epoxyeicosatrienoic Acid Binding and Vascular Function

Epoxyeicosatrienoic acids (EETs), including 14,15-Epoxyeicosa-5(z)-enoic acid, play a crucial role in regulating vascular tone and homeostasis. A study by Yang et al. (2008) utilized a radiolabeled EET agonist to explore EET binding to cell membranes, suggesting the potential existence of a specific EET receptor, probably a G protein-coupled receptor, in U937 cell membranes (Yang et al., 2008). This receptor could be significant in understanding vascular functions and disorders.

2. Role in Regulation of Adrenal Blood Flow

This compound has been identified as playing a role in the vascular tone of adrenal cortical arteries. Kopf et al. (2010) reported that adrenic acid metabolites, including dihomo-epoxyeicosatrienoic acids, contribute to the regulation of adrenal blood flow, which is essential for adrenal gland function (Kopf et al., 2010).

3. Potential Therapeutic Applications in Ischemic Damage

Research by Wang et al. (2012) highlighted the role of this compound in cerebral protection. They demonstrated that its administration ameliorated neurological deficits and reduced infarct volume in rats, suggesting its potential as a therapeutic agent for ischemic stroke (Wang et al., 2012).

4. Insights into EET Metabolism and Ligand Binding

Yang et al. (2007) developed 14,15-EET agonists as tools to characterize EET metabolism and binding. This research is vital for understanding the biological effects of EETs and their potential therapeutic applications, especially in cardiovascular diseases (Yang et al., 2007).

5. Involvement in Cardioprotection

Studies indicate that this compound is involved in cardioprotective mechanisms. Motoki et al. (2008) demonstrated that strategies to increase 14,15-EET, including sEH inactivation, may offer a novel therapeutic approach for protection against myocardial ischemia-reperfusion injury (Motoki et al., 2008).

properties

Molecular Formula

C20H36O3

Molecular Weight

324.5 g/mol

IUPAC Name

(Z)-13-(3-pentyloxiran-2-yl)tridec-5-enoic acid

InChI

InChI=1S/C20H36O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h7,9,18-19H,2-6,8,10-17H2,1H3,(H,21,22)/b9-7-

InChI Key

KZTLOTWHEAHQAZ-CLFYSBASSA-N

Isomeric SMILES

CCCCCC1C(O1)CCCCCCC/C=C\CCCC(=O)O

Canonical SMILES

CCCCCC1C(O1)CCCCCCCC=CCCCC(=O)O

synonyms

14,15-EEZE
14,15-eicosa-5(Z)-enoic acid
14,15-eicosa-5-enoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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